

Application Notes and Protocols: (S,R,S)-AHPC-PEG2-NH2 Hydrochloride

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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG2-NH2
hydrochloride

Cat. No.: B560587

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Introduction

(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a high-purity, heterobifunctional linker molecule integral to the development of Proteolysis-Targeting Chimeras (PROTACs).[1] This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PEGylated linker with a terminal primary amine.[1][2] The primary amine serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI), thereby creating a PROTAC. PROTACs are designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] The PEG2 spacer enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[1][6] The hydrochloride salt form of this linker improves its stability and handling.[1]

These application notes provide detailed protocols for the reconstitution, handling, and application of lyophilized **(S,R,S)-AHPC-PEG2-NH2 hydrochloride** in the synthesis of PROTACs and subsequent cell-based assays.

Product Information and Specifications

Quantitative data for **(S,R,S)-AHPC-PEG2-NH2 hydrochloride** is summarized below.

Property	Value	Reference(s)
Synonyms	(2S,4R)-1-((S)-2-(2-(2-(2-Aminoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride	[2]
CAS Number	2097973-72-1	[2]
Molecular Formula	C ₂₈ H ₄₁ N ₅ O ₆ S · xHCl	[2]
Molecular Weight	575.72 g/mol (free base)	[2][7]
Purity	≥95%	[1][2]
Appearance	Lyophilized solid	
Storage (Lyophilized)	Store at -20°C, desiccated and protected from light. Stable for up to 36 months under these conditions.	[1][7]
Storage (In Solution)	Store at -20°C or -80°C. Use within 1-3 months to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles.	[4][7]

Reconstitution Protocol

Proper reconstitution of lyophilized **(S,R,S)-AHPC-PEG2-NH2 hydrochloride** is critical for its stability and performance in downstream applications. It is highly recommended to use anhydrous solvents to minimize hydrolysis of the compound.

Recommended Solvents and Stock Concentration

Solvent	Recommended Stock Concentration	Notes
Anhydrous Dimethyl Sulfoxide (DMSO)	10-50 mM	DMSO is a common solvent for creating high-concentration stock solutions of PROTACs and linkers. Ensure the DMSO is of high purity and anhydrous. A similar compound, (S,R,S)-AHPC-PEG4-NH2 hydrochloride, is soluble in DMSO at 100 mg/mL.[8]
Anhydrous Dimethylformamide (DMF)	10-50 mM	DMF is another suitable anhydrous solvent for reconstitution.

Step-by-Step Reconstitution Procedure

- **Equilibrate the Vial:** Before opening, allow the vial of lyophilized **(S,R,S)-AHPC-PEG2-NH2 hydrochloride** to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can degrade the compound.
- **Centrifuge the Vial:** Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[9]
- **Prepare the Solvent:** Use a fresh, unopened bottle of anhydrous DMSO or DMF.
- **Add Solvent to the Vial:** Using a calibrated pipette, carefully add the calculated volume of the chosen anhydrous solvent to the vial to achieve the desired stock concentration.
- **Dissolve the Compound:** Gently swirl or vortex the vial for 1-2 minutes to ensure the compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
- **Aliquot and Store:** To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots

at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: Conjugation of (S,R,S)-AHPC-PEG2-NH₂ to a Carboxylic Acid-Containing Protein of Interest (POI) Ligand

This protocol describes a standard amide coupling reaction to conjugate the primary amine of the linker to a carboxylic acid group on a POI ligand.

Materials:

- Reconstituted **(S,R,S)-AHPC-PEG2-NH₂ hydrochloride** stock solution (in anhydrous DMF or DMSO)
- POI ligand with a carboxylic acid functional group
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Sulfo-NHS (N-hydroxysulfosuccinimide)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF or DMSO
- Reaction vials
- Stir plate and stir bars
- Analytical and preparative HPLC for reaction monitoring and purification

Procedure:

- **Reaction Setup:** In a clean, dry reaction vial, dissolve the POI ligand (1 equivalent) in anhydrous DMF or DMSO.

- **Activation of Carboxylic Acid:** Add the coupling agents. If using HATU, add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution. If using EDC/Sulfo-NHS, add EDC (1.5 equivalents) and Sulfo-NHS (1.5 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Addition of the Linker:** Add the reconstituted **(S,R,S)-AHPC-PEG2-NH2 hydrochloride** solution (1.1 equivalents) to the reaction mixture.
- **Reaction:** Allow the reaction to proceed at room temperature for 4-12 hours, or until completion. Monitor the reaction progress by LC-MS.
- **Quenching and Purification:** Once the reaction is complete, quench any remaining reactive species by adding a small amount of water. Purify the resulting PROTAC molecule using preparative HPLC.
- **Characterization:** Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

Protocol 2: Cell-Based Protein Degradation Assay via Western Blot

This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

- Synthesized PROTAC stock solution (in DMSO)
- Cell line expressing the protein of interest
- Complete cell culture medium
- Multi-well cell culture plates (e.g., 12-well or 24-well)
- Vehicle control (DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Primary antibody specific to the protein of interest
- Primary antibody for a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

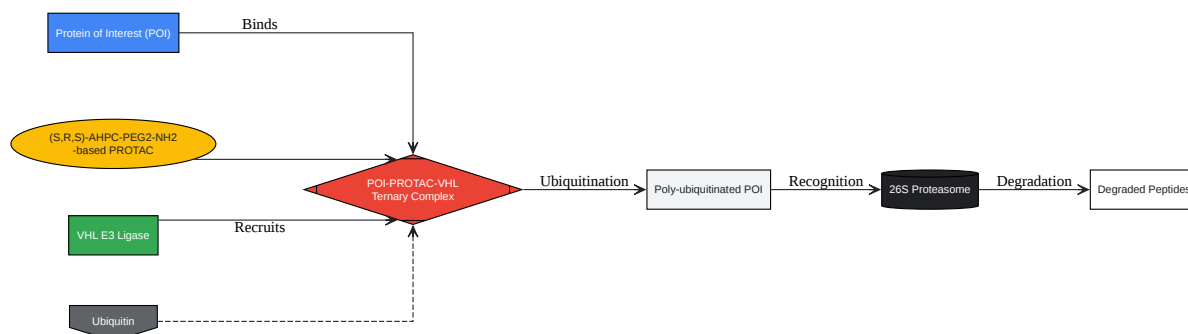
- Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
- PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. It is recommended to test a wide concentration range (e.g., 1 nM to 10 μ M) to determine the DC_{50} (concentration for 50% degradation) and observe any potential "hook effect".^{[10][11]} Include a vehicle-only control (e.g., DMSO).
- Incubation: Remove the old medium from the cells and replace it with the PROTAC-containing medium. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).
- Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.
- Protein Quantification: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
- Western Blotting:

- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with the primary antibody against the protein of interest and the loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and capture the image.
- Data Analysis: Quantify the band intensities for the protein of interest and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation for each PROTAC concentration.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general signaling pathway for a PROTAC synthesized using **(S,R,S)-AHPC-PEG2-NH2 hydrochloride**.

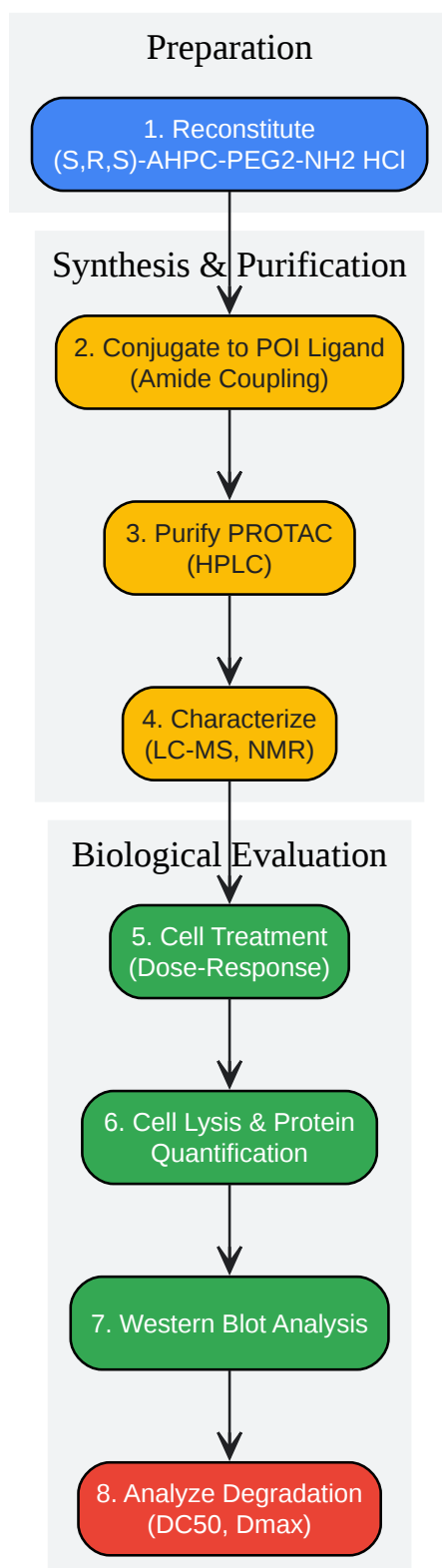


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines the key steps from reconstituting the linker to evaluating the final PROTAC compound.



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Caption: Workflow for PROTAC development and testing.

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